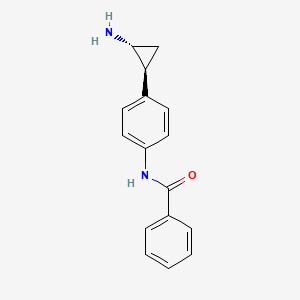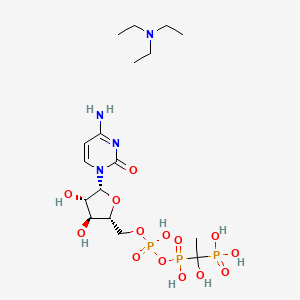![molecular formula C22H21ClN6 B12420959 (6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BY27 is a potent and selective inhibitor of the second bromodomains of bromodomain and extra-terminal domain proteins. These proteins include BRD2, BRD3, BRD4, and BRDT. BY27 has shown significant anticancer activity by inhibiting the growth of tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BY27 is synthesized through a series of chemical reactions involving the formation of a triazole group, which is crucial for its selective inhibition of bromodomain and extra-terminal domain proteins. The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions to form the final compound .
Industrial Production Methods
The industrial production of BY27 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
BY27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of BY27 .
Wissenschaftliche Forschungsanwendungen
BY27 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of bromodomain and extra-terminal domain proteins.
Biology: Employed in cellular studies to understand the role of bromodomain and extra-terminal domain proteins in gene regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting bromodomain and extra-terminal domain proteins .
Wirkmechanismus
BY27 exerts its effects by selectively inhibiting the second bromodomains of bromodomain and extra-terminal domain proteins. The triazole group of BY27 forms a water-bridged hydrogen-bonding network with specific amino acids in the bromodomain and extra-terminal domain proteins, leading to its selective inhibition. This inhibition disrupts the interaction between bromodomain and extra-terminal domain proteins and acetylated histones, thereby affecting gene expression and inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
BY27 is unique due to its high selectivity for the second bromodomains of bromodomain and extra-terminal domain proteins. Other similar compounds include:
JQ1: A pan-inhibitor of bromodomain and extra-terminal domain proteins with less selectivity for the second bromodomains.
OTX015: Another pan-inhibitor with broader activity against bromodomain and extra-terminal domain proteins.
ABBV-744: A selective inhibitor of the second bromodomains, similar to BY27, but with different selectivity profiles .
BY27 stands out due to its improved safety profile and higher selectivity, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C22H21ClN6 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
MDRXOFSNECSECW-HXUWFJFHSA-N |
Isomerische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


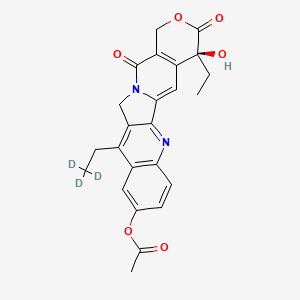
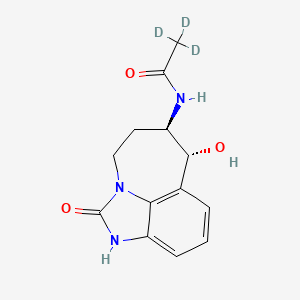
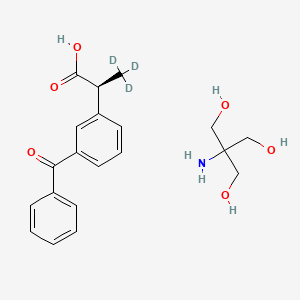

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
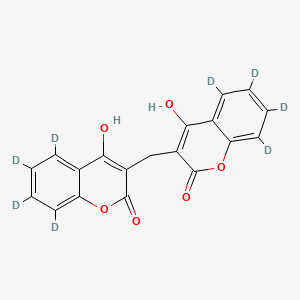
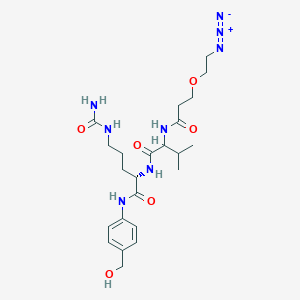
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
